

physicochemical properties of homopiperonal

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Compound of Interest

Compound Name: 1,3-Benzodioxol-5-ylacetaldehyde

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An In-depth Technical Guide on the Physicochemical Properties of Homopiperonal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of homopiperonal. The information is presented to support research, development, and analytical activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key properties.

Chemical Identity

Homopiperonal is a trivial name for the chemical compound more systematically known as 3,4-methylenedioxyphenylacetone. It is also commonly referred to as piperonyl methyl ketone (PMK) or 3,4-methylenedioxyphenyl-2-propanone (MDP2P).

- IUPAC Name: 1-(1,3-benzodioxol-5-yl)propan-2-one[1][2][3]
- CAS Number: 4676-39-5[1][2][3][4][5][6]
- Chemical Formula: C₁₀H₁₀O₃[1][2][4][5]
- Molecular Weight: 178.18 g/mol [2][4][5][7]

Physicochemical Properties

The physicochemical properties of homopiperonal are summarized in the table below. It is important to note that this compound is reportedly unstable at room temperature and should be

stored under refrigeration to prevent degradation.[1]

Property	Value	Source(s)
Molecular Weight	178.18 g/mol	[2][4][5][7]
Physical Form	Liquid or Yellowish oily liquid	[4][8]
Melting Point	87-88 °C	[6]
Boiling Point	290 °C (554 °F; 563 K)	[1][4]
Density	1.21 g/cm ³	[4]
Solubility	DMF: 30 mg/ml DMSO: 25 mg/ml Ethanol: 30 mg/ml Methanol: 10 mg/ml PBS (pH 7.2): 3 mg/ml	[6][9]
pKa	Data not available.	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[10][11]

Apparatus:

- Melting point apparatus or Thiele tube
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

- Heating oil (for Thiele tube)

Procedure:

- Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.[\[12\]](#)
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[\[12\]](#)
- Apparatus Setup (Mel-Temp): The packed capillary tube is placed into the sample holder of the melting point apparatus.[\[10\]](#)
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the oil of the Thiele tube.[\[11\]](#)
- Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[\[11\]](#)
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.[\[10\]](#)[\[12\]](#)
- Purity: A sharp melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[\[10\]](#)

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using a micro-scale method with a Thiele tube or a similar heating block.[\[13\]](#)[\[14\]](#)

Apparatus:

- Thiele tube or heating block
- Small test tube or fusion tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating oil

Procedure:

- Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[\[13\]](#)
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in the Thiele tube or heating block.[\[13\]](#)[\[15\]](#)
- Heating: The apparatus is heated gently. As the liquid heats, air trapped in the capillary tube will expand and slowly bubble out.
- Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[\[16\]](#)
- Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[\[16\]](#)

Solubility Determination

The solubility of an organic compound is typically tested in a range of solvents to classify it based on its functional groups and polarity.

Apparatus:

- Small test tubes
- Spatula or dropper
- Vortex mixer (optional)

- Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether or hexane.

Procedure:

- Initial Test in Water: Place approximately 25 mg of the solid or 0.05 mL of the liquid into a small test tube. Add 0.75 mL of water in portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[\[17\]](#)
- pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with litmus paper to determine if it is acidic, basic, or neutral.[\[18\]](#)[\[19\]](#)
- Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl is tested sequentially. Solubility in dilute base suggests an acidic functional group, while solubility in dilute acid suggests a basic functional group.[\[17\]](#)
[\[18\]](#)
- Solubility in Organic Solvents: The solubility of the compound in a nonpolar organic solvent can also be determined to assess its overall polarity.[\[20\]](#)

pKa Determination

While a specific pKa for homopiperonal is not readily available in the literature, its value can be determined experimentally. Common methods include:

- Potentiometric Titration: This is a highly accurate method where the compound is dissolved in a suitable solvent (often with a co-solvent for poorly water-soluble compounds) and titrated with a standardized acid or base. The pH is monitored with a pH meter, and the pKa is determined from the inflection point of the titration curve.[\[21\]](#)[\[22\]](#)
- UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore that exhibits a spectral shift upon protonation or deprotonation. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[\[21\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain protons in a molecule can be sensitive to changes in pH. By monitoring these shifts as a function of pH, a titration curve can be generated and the pKa determined.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Synthetic Pathway of MDMA via Homopiperonal

Homopiperonal (MDP2P) is a well-known precursor in the synthesis of 3,4-methylenedioxyamphetamine (MDMA). The following diagram illustrates a common synthetic route from safrole, an essential oil, with homopiperonal as a key intermediate.



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Synthetic pathway of MDMA from Safrole.

This diagram outlines the chemical transformations involved in the synthesis of MDMA, highlighting the role of homopiperonal as a central intermediate.[1][3] The process typically begins with the isomerization of safrole to isosafrole, followed by oxidation to yield homopiperonal. Subsequent reductive amination with methylamine and a final reduction step produce MDMA.

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